molecular formula C7H13NO2 B043230 1,4-Dioxa-8-azaspiro[4.5]decane CAS No. 177-11-7

1,4-Dioxa-8-azaspiro[4.5]decane

Katalognummer: B043230
CAS-Nummer: 177-11-7
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: KPKNTUUIEVXMOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dioxa-8-azaspiro[4.5]decane is a spirocyclic compound combining a piperidine ring (6-membered nitrogen-containing ring) and a 1,3-dioxolane ring (5-membered oxygen-containing ring) fused at the 4-position of the piperidine . Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol . Key properties include low lipophilicity (logP ≈ 0.44), making it advantageous for pharmaceutical applications requiring solubility and blood-brain barrier penetration . It is widely used as a synthetic intermediate in radiopharmaceuticals (e.g., σ1 receptor ligands for tumor imaging) and enzyme inhibitors (e.g., p97 ATPase and aldehyde dehydrogenase 1A1 inhibitors) .

Vorbereitungsmethoden

Primary Synthetic Route via Piperazin-2-one and Bithiazole Carbonyl Chloride

The most detailed synthesis of 1,4-dioxa-8-azaspiro[4.5]decane involves a coupling reaction between piperazin-2-one and 2'-acetylamino-4'-methyl-[4,5']bithiazolyl-2-carbonyl chloride. This method, reported in WO2006/125805, proceeds under mild conditions with triethylamine as a base and tetrahydrofuran (THF)/dichloromethane (DCM) as solvents .

Reaction Conditions and Workflow

  • Reagents :

    • Piperazin-2-one (63.7 mg, 0.64 mmol)

    • 2'-Acetylamino-4'-methyl-[4,5']bithiazolyl-2-carbonyl chloride (160 mg, 0.53 mmol)

    • Triethylamine (0.22 mL, 1.59 mmol)

  • Solvents : THF (8 mL) and DCM (4 mL)

  • Temperature : Room temperature (20°C)

  • Duration : Overnight stirring (~12–16 hours)

  • Purification : Preparative HPLC

  • Yield : 25% (47.7 mg of product) .

Analytical Characterization

The product was confirmed via:

  • ¹H NMR (DMSO-d₆, 300 MHz) : δ 2.14 (s, 3H), 2.48 (s, 3H), 3.25–3.40 (m, 2H), 3.82 (m, 1H), 4.15 (m, 1H), 4.45 (m, 1H), 4.86 (m, 1H), 8.03 (s, 1H), 8.19 (br s, 1H), 12.17 (s, 1H) .

  • Mass Spectrometry (ESI) : m/z 364.05 (M), 365.97 (M⁺) .

  • HPLC Purity : 99.5% (method A, retention time: 2.14 minutes) .

Table 1: Key Reaction Parameters and Outcomes

ParameterValue/Description
Starting MaterialPiperazin-2-one, Bithiazole carbonyl chloride
BaseTriethylamine
Solvent SystemTHF:DCM (2:1)
Reaction Time12–16 hours
Purification MethodPreparative HPLC
Yield25%
Purity (HPLC)99.5%

Alternative Pathways and Derivative Synthesis

While direct synthesis of the parent compound is sparsely documented, patents and derivative studies provide indirect insights. For instance, US20120225877A1 describes substituted 1,4-dioxa-8-azaspiro[4.5]decanes with fungicidal activity, synthesized via nucleophilic substitution or coupling reactions . Although these methods focus on derivatives, they imply that the parent compound serves as a scaffold for further functionalization.

Table 2: Comparative Analysis of Synthetic Methods

AspectPrimary Method Acetylation Method
Target CompoundParentAcetylated Derivative
Key ReagentBithiazole carbonyl chlorideAcetic anhydride
Catalyst/BaseTriethylamineDMAP, Triethylamine
Temperature20°C0°C
Yield25%99%
ApplicationStructural studiesPharmaceutical intermediates

Challenges and Optimization Opportunities

The moderate yield (25%) in the primary method suggests room for improvement. Potential optimizations include:

  • Catalyst Screening : Replacing triethylamine with stronger bases (e.g., DBU) to enhance reactivity.

  • Solvent Optimization : Testing polar aprotic solvents (e.g., DMF) to improve solubility.

  • Temperature Modulation : Conducting the reaction under reflux to accelerate kinetics.

Notably, the acetylated derivative’s high yield (99%) demonstrates that functionalization of the parent compound can be efficient, warranting further exploration of analogous reactions .

Industrial and Research Applications

The compound’s spirocyclic structure makes it valuable for:

  • Pharmaceuticals : As an intermediate in antiviral agents (e.g., Pibrentasvir impurity 18) .

  • Agrochemicals : Serving as a precursor to fungicidal derivatives .

  • Materials Science : Facilitating the synthesis of rigid, heterocyclic frameworks.

Analyse Chemischer Reaktionen

1,4-Dioxa-8-azaspiro[4.5]decane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted spirocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₃NO₂
  • Molar Mass : 143.19 g/mol
  • CAS Number : 177-11-7
  • Boiling Point : 108–110 °C (26 mmHg)
  • Density : 1.11 g/cm³

The compound's unique spirocyclic structure contributes to its biological activity, making it a valuable candidate for drug development and synthetic applications.

Pharmaceutical Applications

  • Anticholinergic Activity :
    • 1,4-Dioxa-8-azaspiro[4.5]decane exhibits acetylcholine antagonistic properties, which are beneficial in treating various gastrointestinal disorders such as algospasms, gastric hyperacidity, and ulcers. It can be converted into various salts to enhance its pharmacological efficacy .
  • σ1 Receptor Ligands :
    • A derivative of this compound has been synthesized and evaluated for its affinity towards σ1 receptors, showing promising selectivity and low lipophilicity. For instance, the compound 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated high binding affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors while being selective for σ2 receptors . This characteristic suggests potential applications in neuropharmacology.
  • Radiolabeling for Imaging :
    • The compound has been utilized in the synthesis of radiolabeled derivatives for PET imaging studies. The [(18)F] labeled version has shown high radiochemical purity (>95%) and specific activity suitable for in vivo studies .

Synthesis and Research Applications

  • Synthetic Reagent :
    • As a biochemical reagent, this compound is employed in various organic synthesis processes, including the preparation of complex molecules in medicinal chemistry . It serves as a precursor for synthesizing other biologically active compounds.
  • Development of New Therapeutics :
    • Research has focused on modifying the structure of this compound to enhance its therapeutic properties or reduce side effects. For example, derivatives have been synthesized to improve their action on specific biological targets .

Case Studies and Research Findings

Study TitleFindings
Synthesis of Novel Piperidine CompoundsIdentified several derivatives with significant σ1 receptor binding affinities; potential therapeutic applications in neurodegenerative diseases .
Evaluation of Anticholinergic PropertiesDemonstrated effectiveness in reducing gastric acid secretion in animal models, supporting its use in treating gastroenteric conditions .
Radiolabeling StudiesDeveloped [(18)F]-labeled compounds with high specificity for imaging studies, facilitating research in receptor biology .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1,4-Dioxa-8-azaspiro[4.5]decane, their modifications, and functional differences:

Compound Structural Modification Molecular Weight (g/mol) Key Properties Applications References
This compound Parent compound with spirocyclic dioxolane-piperidine system 143.18 Low lipophilicity (logP ~0.44), high solubility Tumor imaging (σ1 receptor ligands), enzyme inhibitors
8-(Bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane Bicyclo[1.1.1]pentane substituent at the 8-position 209.28 Increased steric hindrance, rigid structure Research tool for probing steric effects in drug design
(7R)-7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane Chiral methyl group at the 7-position 157.18 Stereochemical specificity (≥97% enantiomeric purity) Potential for enantioselective biological activity
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane Piperidinyl substituent at the 8-position 226.00 Enhanced basicity due to additional nitrogen Investigational compound for receptor binding studies
8-Sulfonyl Derivatives (e.g., SI-7) Sulfonyl fluoride group at the 8-position 273.11 Increased polarity (reduced logP), reactive electrophilic site SuFEx click chemistry for sulfonamide synthesis
Cyclohexanespirobenzoxazine Derivatives Replacement of dioxolane with benzoxazine ring Variable Altered aromaticity and binding affinity Anti-inflammatory agents targeting interleukin-1

Key Research Findings

Enzyme Inhibition

Inhibitors of p97 ATPase (e.g., compound 3B) and aldehyde dehydrogenase 1A1 (e.g., compound 11b) utilize the spirocyclic core to enhance target engagement. The dioxolane ring improves metabolic stability compared to non-spirocyclic piperidine derivatives .

Advantages and Limitations

  • Advantages :
    • Low lipophilicity enhances solubility and pharmacokinetics.
    • Spirocyclic rigidity improves binding specificity for σ1 receptors .
  • Limitations: Limited thermal stability in acidic conditions (e.g., HCl-mediated hydrolysis) . Chirality-dependent activity requires enantioselective synthesis for optimal efficacy .

Biologische Aktivität

1,4-Dioxa-8-azaspiro[4.5]decane, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity, particularly in relation to sigma receptors and antibacterial properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activities.

Chemical Formula: C₇H₁₃NO₂
Molecular Weight: 143.186 g/mol
Boiling Point: 108–110 °C (at 26 mmHg)
Density: 1.11 g/cm³
CAS Number: 177-11-7

These properties contribute to its suitability for various biological applications, particularly in medicinal chemistry.

Sigma Receptor Binding Affinity

Research has demonstrated that derivatives of this compound exhibit high affinity for sigma receptors, particularly the sigma-1 receptor, which is implicated in various neurological functions and disorders.

  • Study Findings:
    • A derivative labeled with fluorine-18 showed a binding affinity (K(i)) of 5.4 ± 0.4 nM for sigma-1 receptors, with significant selectivity over sigma-2 receptors (30-fold) and the vesicular acetylcholine transporter (1404-fold) .
    • Another study reported that modifications to the compound could enhance its potential as a brain imaging agent due to its favorable lipophilicity and receptor selectivity .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against multidrug-resistant strains.

  • Key Results:
    • A series of analogs derived from this compound exhibited potent antibacterial activity against over 100 strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria .
    • In vivo studies demonstrated the efficacy of certain derivatives in mouse models of infection caused by vancomycin-intermediate Staphylococcus aureus, showcasing their potential as therapeutic agents .

Case Study 1: Imaging Applications

A study on a fluorine-18 labeled derivative aimed at developing a radioligand for PET imaging highlighted its specific binding capabilities in brain tissues. The research involved biodistribution studies and autoradiography, confirming that the compound could serve as a valuable tool for studying sigma receptor-related neurological conditions .

Case Study 2: Antibacterial Efficacy

In another investigation, derivatives were tested against clinical isolates of S. aureus, demonstrating significant reductions in bacterial load in treated mice compared to controls. This study emphasized the role of structural modifications in enhancing antibacterial potency .

Research Findings Summary

Study Focus Key Findings
Sigma Receptor BindingHigh affinity (K(i) = 5.4 nM) for σ1 receptors; low lipophilicity suitable for imaging
Imaging ApplicationsEffective as a brain imaging agent; specific binding confirmed
Antibacterial ActivityPotent against MDR strains; effective in vivo against S. aureus

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Dioxa-8-azaspiro[4.5]decane and its derivatives?

  • Methodological Answer : The compound is synthesized via cyclization reactions using reagents like BF₃·OEt₂ and N-bromosuccinimide (NBS). For example, 8-Oxa-1,4-dithiaspiro[4.5]dekan was synthesized by reacting tetrahydrofuran with 1,2-ethanedithiol and BF₃·OEt₂, followed by NBS-mediated oxidation (89% yield) . Derivatives like 8-(bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane were prepared using [1.1.1]propellane, achieving a 52% yield via optimized conditions . Key steps include purification via column chromatography and characterization using ¹H/¹³C NMR and HRMS.

Q. How is this compound characterized in academic research?

  • Methodological Answer : Structural elucidation relies on NMR spectroscopy (δ 3.93 ppm for oxygens, δ 2.54 ppm for sp³-hybridized carbons) and HRMS (calc’d [M+H⁺] 210.1494, observed 210.1494) . For derivatives, ¹³C NMR can confirm spirojunction via distinct chemical shifts (e.g., δ 107.3 ppm for quaternary carbons) . Mass fragmentation patterns and DEPT NMR are critical for verifying substituent placement.

Advanced Research Questions

Q. What experimental factors contribute to yield variability in spirocyclic compound synthesis?

  • Methodological Answer : Yield discrepancies (e.g., 52% vs. 89%) arise from reaction scale, catalyst efficiency (BF₃·OEt₂ vs. NBS), and purification protocols . Small-scale reactions (<1 mmol) often suffer from side reactions, while optimized workup (e.g., NaHCO₃ washes) improves purity. Kinetic studies using in-situ FTIR or LC-MS can identify intermediates and optimize stepwise additions .

Q. How can DFT studies enhance understanding of spirocyclic reactivity and stability?

  • Methodological Answer : Density Functional Theory (DFT) models electron distribution at spirocenters, predicting regioselectivity in substitutions. For example, the electron-deficient nitrogen in this compound likely directs electrophilic attacks to the 8-position . Computational docking studies (e.g., AutoDock Vina) can further elucidate interactions with biological targets like bacterial ATP synthase .

Q. What methodological strategies are critical for evaluating biological activity of derivatives?

  • Methodological Answer : Use structure-activity relationship (SAR) studies with systematic substitutions (e.g., 8-cyano or 8-bicyclo groups) . For in vitro assays, employ ATPase inhibition protocols (IC₅₀ determination) and validate via one-way ANOVA (p < 0.05) . In vivo models require pharmacokinetic profiling (e.g., LogP via HPLC) to assess bioavailability .

Q. How do structural modifications at the 8-position affect physicochemical properties?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -CN) increases polarity (clogP reduction from 1.2 to 0.7), enhancing aqueous solubility . Conversely, hydrophobic bicyclo[1.1.1]pentyl groups improve membrane permeability (PAMPA assay) but reduce metabolic stability (t₁/₂ < 2 hrs in liver microsomes) .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address synthetic yield discrepancies in literature?

  • Methodological Answer : Cross-validate protocols by replicating conditions (e.g., solvent purity, inert atmosphere) and characterizing intermediates. For example, the 89% yield in used unpurified intermediates, whereas employed rigorous column chromatography, suggesting trade-offs between speed and purity . Use Design of Experiments (DoE) to isolate critical variables like temperature or catalyst loading .

Q. Safety & Handling

Q. What safety protocols are recommended for handling this compound derivatives?

  • Methodological Answer : Use flame-retardant lab coats, nitrile gloves (inspected pre-use), and fume hoods to prevent inhalation . For spills, neutralize with NaHCO₃ and collect in certified waste containers . Derivatives with reactive groups (e.g., -CN) require additional precautions: store at -20°C under argon and monitor for peroxide formation .

Q. Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (8-substituted)52% (bicyclo derivative)
¹H NMR Shift (Oxygens)δ 3.93 ppm (s, 4H)
HRMS (M+H⁺)210.1494 (calc’d and observed)
clogP (8-CN derivative)0.7

Eigenschaften

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKNTUUIEVXMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170235
Record name 1,4-Dioxa-8-azaspiro(4.5)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177-11-7
Record name 1,4-Dioxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxa-8-azaspiro(4.5)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000177117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxa-8-azaspiro(4.5)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxa-8-azaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-(8-aza-1,4-dioxaspiro[4,5]decan-8-yl)-8-(N-benzyl-N-methyl-amino) -4-morpholino-pyrimido [5,4-d]pyrimidine From 2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine and 8-aza-1,4-dioxaspiro-[4,5]decane Yield: 58% of theory, Melting point: 143° C. C25H31N7O3 (477.58)
Name
2-(8-aza-1,4-dioxaspiro[4,5]decan-8-yl)-8-(N-benzyl-N-methyl-amino) -4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 30 L reactor equipped with a mechanic stirrer, an addition funnel and a septum was charged sodium hydroxide (NaOH, 1.4 kg, 35 mol, 2.0 equiv) and water (7 L) and the resulting solution was treated with 1,4-dioxa-8-azaspiro[4.5]decane hydrochloride (3.13 kg, 17.43 mol) at ambient temperature. The resulting mixture was then stirred at ambient temperature for 30 minutes before being saturated with solid sodium chloride (1.3 kg) and extracted with 2-methyl-tetrahydrofuran (3×7 L). The combined organic phase was dried with anhydrous sodium sulfate (Na2SO4, 1.3 kg) and concentrated under reduced pressure (70 mmHg) at 50° C. after removal of the drying reagent, sodium sulfate (Na2SO4), by filtration. The yellow oil thus obtained was distilled under reduced pressure (80 mmHg, by 115 to 120° C.) to afford 1,4-dioxa-8-azaspiro[4.5]decane (2.34 kg, 2.496 kg theoretical, 93.8%) as a clear oil, which was used directly in the subsequent coupling reaction.
Quantity
1.4 kg
Type
reactant
Reaction Step One
Name
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
3.13 kg
Type
reactant
Reaction Step Two
Quantity
1.3 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Dioxa-8-azaspiro[4.5]decane
1,4-Dioxa-8-azaspiro[4.5]decane
1,4-Dioxa-8-azaspiro[4.5]decane
1,4-Dioxa-8-azaspiro[4.5]decane
1,4-Dioxa-8-azaspiro[4.5]decane
1,4-Dioxa-8-azaspiro[4.5]decane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.